An In-depth Technical Guide to 3-Formylfuran-2-boronic acid: Chemical Properties and Synthetic Utility
An In-depth Technical Guide to 3-Formylfuran-2-boronic acid: Chemical Properties and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Formylfuran-2-boronic acid (CAS No. 27339-38-4) is a bifunctional heterocyclic organic compound that has garnered interest in medicinal chemistry and organic synthesis. Its unique structure, incorporating both a reactive aldehyde and a versatile boronic acid moiety on a furan scaffold, makes it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, detailed hypothetical experimental protocols for its synthesis and purification, and its prominent role in palladium-catalyzed cross-coupling reactions. Furthermore, this document explores the predicted spectroscopic characteristics of the molecule and discusses the potential, though currently unelucidated, biological significance of furan-based boronic acids in drug discovery.
Core Chemical Properties
3-Formylfuran-2-boronic acid is a stable, yet reactive, organic compound. The presence of the boronic acid group makes it a key substrate in Suzuki-Miyaura coupling reactions, while the aldehyde functionality offers a site for further chemical modifications such as reductive amination, oxidation, or olefination.
Quantitative Data Summary
The key physicochemical properties of 3-Formylfuran-2-boronic acid are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 27339-38-4 | |
| Molecular Formula | C₅H₅BO₄ | |
| Molecular Weight | 139.90 g/mol | |
| Melting Point | 150 °C (decomposes) | |
| Appearance | Off-white to light yellow solid (predicted) | General knowledge |
| Solubility | Soluble in methanol, DMSO, and other polar organic solvents. Limited solubility in water. | General knowledge |
| Purity (typical) | ≥97% |
Synthesis and Purification: Detailed Methodologies
Hypothetical Synthesis Protocol: Lithiation-Borylation of 3-Bromofuran-2-carbaldehyde
This protocol describes a two-step process starting from the commercially available 3-bromo-2-formylfuran.
Step 1: Lithiation of 3-Bromo-2-formylfuran
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 10 mL) and cool the flask to -78 °C in a dry ice/acetone bath.
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Slowly add n-butyllithium (1.1 equivalents) to the cooled THF.
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In a separate flask, dissolve 3-bromo-2-formylfuran (1.0 equivalent) in anhydrous THF (5 mL).
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Add the solution of 3-bromo-2-formylfuran dropwise to the n-butyllithium solution, maintaining the temperature at -78 °C.
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Stir the resulting mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
Step 2: Borylation and Work-up
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To the freshly prepared lithiated furan species, add triisopropyl borate (1.2 equivalents) dropwise at -78 °C.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
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Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of aqueous hydrochloric acid (1 M) until the pH is acidic (pH ~2).
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Extract the aqueous layer with ethyl acetate (3 x 20 mL).
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Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
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Concentrate the organic phase under reduced pressure to yield the crude 3-Formylfuran-2-boronic acid.
Caption: Hypothetical workflow for the synthesis and purification of 3-Formylfuran-2-boronic acid.
Purification Protocol: Recrystallization
Arylboronic acids are often crystalline solids and can be effectively purified by recrystallization.[1]
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Dissolve the crude 3-Formylfuran-2-boronic acid in a minimal amount of a hot solvent system, such as an ethyl acetate/hexane mixture.
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If insoluble impurities are present, perform a hot filtration to remove them.
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Allow the hot, clear solution to cool slowly to room temperature.
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Further cool the solution in an ice bath to maximize crystal formation.
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Collect the precipitated crystals by vacuum filtration, washing them with a small amount of cold solvent.
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Dry the purified crystals under vacuum to obtain pure 3-Formylfuran-2-boronic acid.
Applications in Synthesis: The Suzuki-Miyaura Coupling
The primary utility of 3-Formylfuran-2-boronic acid in synthetic organic chemistry is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures, which are prevalent in many pharmaceutical compounds.[2]
General Experimental Protocol: Suzuki-Miyaura Coupling with an Aryl Halide
This protocol provides a general procedure for the coupling of 3-Formylfuran-2-boronic acid with a generic aryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.[3]
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To an oven-dried Schlenk flask, add the aryl halide (1.0 equivalent), 3-Formylfuran-2-boronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents).
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Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
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Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water) via syringe.
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Heat the reaction mixture with vigorous stirring at a temperature typically ranging from 80 to 110 °C.
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Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, cool the reaction to room temperature and perform a standard aqueous work-up.
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Purify the crude product by column chromatography on silica gel to isolate the desired coupled product.
